molecular formula C8H15F2NO2S B2388854 (3,3-Difluoro-1-methylcyclohexyl)methanesulfonamide CAS No. 2411289-62-6

(3,3-Difluoro-1-methylcyclohexyl)methanesulfonamide

Cat. No.: B2388854
CAS No.: 2411289-62-6
M. Wt: 227.27
InChI Key: BVTYSQHZEVETLR-UHFFFAOYSA-N
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Description

(3,3-Difluoro-1-methylcyclohexyl)methanesulfonamide is a chemical compound with the molecular formula C8H14F2NO2S It is characterized by the presence of a cyclohexyl ring substituted with two fluorine atoms and a methyl group, along with a methanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,3-Difluoro-1-methylcyclohexyl)methanesulfonamide typically involves the following steps:

    Fluorination: Introduction of fluorine atoms into the cyclohexyl ring. This can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Methylation: Addition of a methyl group to the cyclohexyl ring. This step can be performed using methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3).

    Sulfonamidation: Introduction of the methanesulfonamide group. This can be done using methanesulfonyl chloride (CH3SO2Cl) and an amine source such as ammonia (NH3).

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination, methylation, and sulfonamidation processes, often optimized for yield and purity. These processes are typically carried out in specialized reactors with controlled temperature and pressure conditions to ensure efficient and safe production.

Chemical Reactions Analysis

Types of Reactions

(3,3-Difluoro-1-methylcyclohexyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide (NaN3) or sodium methoxide (NaOCH3) in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of cyclohexanone derivatives.

    Reduction: Formation of cyclohexylamine derivatives.

    Substitution: Formation of substituted cyclohexyl derivatives.

Scientific Research Applications

(3,3-Difluoro-1-methylcyclohexyl)methanesulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new chemical entities.

    Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of (3,3-Difluoro-1-methylcyclohexyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound can enhance its binding affinity to these targets, leading to modulation of their activity. The methanesulfonamide group can also contribute to the compound’s overall pharmacokinetic properties, such as solubility and stability.

Comparison with Similar Compounds

Similar Compounds

  • (3,3-Difluoro-1-methylcyclohexyl)amine
  • (3,3-Difluoro-1-methylcyclohexyl)methanol
  • (3,3-Difluoro-1-methylcyclohexyl)acetic acid

Uniqueness

(3,3-Difluoro-1-methylcyclohexyl)methanesulfonamide is unique due to the presence of both fluorine atoms and the methanesulfonamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The fluorine atoms can enhance the compound’s metabolic stability and binding affinity, while the methanesulfonamide group can improve its solubility and pharmacokinetic profile.

Properties

IUPAC Name

(3,3-difluoro-1-methylcyclohexyl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15F2NO2S/c1-7(6-14(11,12)13)3-2-4-8(9,10)5-7/h2-6H2,1H3,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVTYSQHZEVETLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC(C1)(F)F)CS(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15F2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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